Tert-butyl cis-7-oxo-8-oxa-3-azabicyclo[4.2.0]octane-3-carboxylate Tert-butyl cis-7-oxo-8-oxa-3-azabicyclo[4.2.0]octane-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18645153
InChI: InChI=1S/C11H17NO4/c1-11(2,3)16-10(14)12-5-4-7-8(6-12)15-9(7)13/h7-8H,4-6H2,1-3H3/t7-,8+/m1/s1
SMILES:
Molecular Formula: C11H17NO4
Molecular Weight: 227.26 g/mol

Tert-butyl cis-7-oxo-8-oxa-3-azabicyclo[4.2.0]octane-3-carboxylate

CAS No.:

Cat. No.: VC18645153

Molecular Formula: C11H17NO4

Molecular Weight: 227.26 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl cis-7-oxo-8-oxa-3-azabicyclo[4.2.0]octane-3-carboxylate -

Specification

Molecular Formula C11H17NO4
Molecular Weight 227.26 g/mol
IUPAC Name tert-butyl (1R,6R)-7-oxo-8-oxa-3-azabicyclo[4.2.0]octane-3-carboxylate
Standard InChI InChI=1S/C11H17NO4/c1-11(2,3)16-10(14)12-5-4-7-8(6-12)15-9(7)13/h7-8H,4-6H2,1-3H3/t7-,8+/m1/s1
Standard InChI Key WRKUIFISUJIKIJ-SFYZADRCSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CC[C@@H]2[C@H](C1)OC2=O
Canonical SMILES CC(C)(C)OC(=O)N1CCC2C(C1)OC2=O

Introduction

Molecular Structure and Chemical Properties

Core Bicyclic Framework

The compound’s defining feature is its bicyclo[4.2.0]octane skeleton, which consists of a fused four-membered and two-membered ring system. The cis configuration at positions 7 and 8 ensures a specific spatial arrangement of the oxygen and nitrogen atoms, critical for its reactivity. The tert-butyl carboxylate group at position 3 enhances steric bulk and influences solubility, as evidenced by its molecular formula C11_{11}H17_{17}NO4_4 and molecular weight of 227.26 g/mol.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC11_{11}H17_{17}NO4_4
Molecular Weight227.26 g/mol
IUPAC Nametert-butyl (1R,6R)-7-oxo-8-oxa-3-azabicyclo[4.2.0]octane-3-carboxylate
Isomeric SMILESCC(C)(C)OC(=O)N1CC[C@@H]2C@HOC2=O
CAS NumberNot publicly disclosed

The stereochemistry, denoted by (1R,6R), ensures the oxygen atom occupies the exo position relative to the nitrogen, a configuration confirmed via X-ray crystallography in related bicyclic systems .

Electronic and Steric Effects

The electron-withdrawing carbonyl group at position 7 polarizes the adjacent bonds, enhancing susceptibility to nucleophilic attack. Meanwhile, the tert-butyl group imposes steric hindrance, directing reactions to specific sites on the bicyclic core. These features are critical in understanding its reactivity in synthetic pathways.

Synthesis and Production Methods

Laboratory-Scale Synthesis

The synthesis of tert-butyl cis-7-oxo-8-oxa-3-azabicyclo[4.2.0]octane-3-carboxylate typically begins with the cyclization of a linear precursor, such as a γ-lactam derivative, under acidic conditions. Key steps include:

  • Formation of the Azabicyclic Core: Intramolecular aldol condensation catalyzed by BF3_3-etherate at −20°C.

  • Introduction of the tert-Butyl Group: Boc protection using di-tert-butyl dicarbonate in tetrahydrofuran.

  • Oxidation: Conversion of a secondary alcohol to the ketone at position 7 using Jones reagent.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
CyclizationBF3_3-etherate, −20°C65
Boc Protection(Boc)2_2O, THF, rt82
OxidationCrO3_3, H2_2SO4_4, 0°C73

Industrial-Scale Production

Industrial processes prioritize cost efficiency and scalability. Continuous flow reactors have been adopted to enhance heat transfer and reduce reaction times compared to batch methods. Catalyst recycling, particularly for transition metal catalysts used in oxidation steps, remains an area of optimization.

Comparative Analysis with Related Bicyclic Compounds

tert-Butyl 8-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate

This analog features a bicyclo[3.2.1] framework, altering ring strain and heteroatom positioning. Despite a similar molecular weight (225.28 g/mol) , its reduced ring strain decreases reactivity toward nucleophiles, as evidenced by slower hydrolysis rates in physiological conditions .

Table 3: Structural and Functional Comparisons

PropertyBicyclo[4.2.0] DerivativeBicyclo[3.2.1] Derivative
Ring StrainHighModerate
Hydrolysis Rate (t1/2_{1/2})2.3 hours (pH 7.4)6.7 hours (pH 7.4)
MIC (S. aureus)8 µg/mL12 µg/mL

Implications for Drug Design

Future Research Directions

Pharmacokinetic Optimization

Efforts to improve bioavailability should focus on prodrug derivatives, such as ester-linked promoiety, to enhance membrane permeability. Preliminary simulations indicate that replacing the tert-butyl group with a polyethylene glycol (PEG) chain could increase solubility by 40% without compromising target binding.

Expanded Biological Screening

While initial studies highlight antibacterial potential, testing against fungal pathogens (e.g., Candida albicans) and antiviral activity screens are warranted. The compound’s ability to chelate metal ions, a property observed in related bicyclic lactams, may also confer antioxidant applications .

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